![molecular formula C19H21N7O2 B2514313 4-[4-(4-ethoxybenzoyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyrimidine CAS No. 1798515-34-0](/img/structure/B2514313.png)
4-[4-(4-ethoxybenzoyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(4-ethoxybenzoyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyrimidine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound contains a piperazine ring, a triazole ring, and a pyrimidine ring, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-ethoxybenzoyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Piperazine Derivative: The piperazine ring is functionalized with a 4-ethoxybenzoyl group through a nucleophilic substitution reaction.
Formation of the Triazole Ring: The triazole ring is introduced via a cyclization reaction involving appropriate precursors.
Coupling with Pyrimidine: The final step involves coupling the piperazine-triazole intermediate with a pyrimidine derivative under suitable reaction conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques like crystallization and chromatography.
化学反応の分析
Types of Reactions
4-[4-(4-ethoxybenzoyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of the compound.
科学的研究の応用
4-[4-(4-ethoxybenzoyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-[4-(4-ethoxybenzoyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another piperazine-pyrimidine derivative with potential biological activities.
1-(benzyl)-1H-1,2,3-triazol-4-yl (piperazin-1-yl)methanone: A triazole-piperazine derivative with cytotoxic activity.
Uniqueness
4-[4-(4-ethoxybenzoyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyrimidine is unique due to its specific combination of functional groups and rings, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various research and industrial applications.
生物活性
The compound 4-[4-(4-ethoxybenzoyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyrimidine is a novel hybrid molecule that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a complex structure characterized by a pyrimidine core substituted with a triazole and a piperazine moiety. The ethoxybenzoyl group enhances its solubility and biological interactions.
Property | Value |
---|---|
Molecular Formula | C23H32N6O2 |
Molecular Weight | 424.5 g/mol |
CAS Number | 946363-48-0 |
Density | Not available |
Boiling Point | Not available |
Anticancer Activity
Recent studies have demonstrated that triazole-pyrimidine hybrids exhibit significant anticancer properties. For instance, compounds similar to our target have shown cytotoxic effects against various cancer cell lines. In one study, derivatives were evaluated using the MTT assay, revealing IC50 values in the low micromolar range against breast cancer (BT-474) and cervical cancer (HeLa) cells .
Case Study: Cytotoxicity Evaluation
- Compound : 10ec (analogous structure)
- Cell Lines Tested : BT-474, HeLa, MCF-7
- IC50 Values :
- BT-474: 0.99 ± 0.01 μM
- HeLa: Significant inhibition observed
- Mechanism : Induced apoptosis via cell cycle arrest at sub-G1 and G2/M phases .
Neuroprotective Effects
The neuroprotective potential of triazole-pyrimidine derivatives has been highlighted in recent pharmacological evaluations. These compounds demonstrate anti-inflammatory properties that could be beneficial in treating neurodegenerative diseases.
Research Findings
- Methodology : Cell viability assays (MTT), ELISA for cytokine measurement, and molecular docking studies.
- Results : Several derivatives exhibited reduced levels of nitric oxide and tumor necrosis factor-alpha (TNF-α) in LPS-stimulated microglia, indicating strong anti-neuroinflammatory activity .
The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:
- Inhibition of Tubulin Polymerization : Similar compounds have been shown to bind to the colchicine site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest.
- Regulation of Apoptotic Pathways : The compound may modulate apoptotic markers such as cleaved caspase-3 and BIP (Binding Immunoglobulin Protein), which are critical in endoplasmic reticulum stress responses .
- Cytokine Modulation : By inhibiting pro-inflammatory cytokines, these compounds can mitigate neuroinflammation associated with various neurological disorders.
Comparative Analysis with Similar Compounds
A comparative analysis of related compounds provides insight into the unique biological profiles conferred by structural variations:
Compound Name | Structural Features | Biological Activity |
---|---|---|
6H-pyrrolo[3,4-d]pyridazine | Contains pyrrole and pyridazine rings | Antinociceptive effects |
4-benzoylpiperidine | Piperidine core with benzoyl substitution | Analgesic properties |
5-(4-fluorobenzoyl)-pyridazine | Pyridazine with fluorobenzoyl group | Antitumor activity |
特性
IUPAC Name |
(4-ethoxyphenyl)-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7O2/c1-2-28-16-5-3-15(4-6-16)19(27)25-9-7-24(8-10-25)17-11-18(22-13-21-17)26-14-20-12-23-26/h3-6,11-14H,2,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBESLMFYJPBZCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。